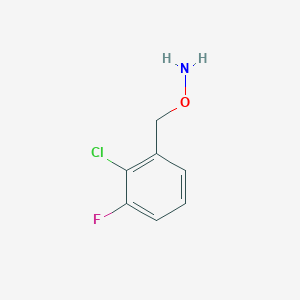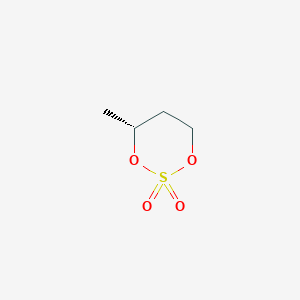![molecular formula C12H18N2O B13517547 [(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine](/img/structure/B13517547.png)
[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine is a chemical compound that features a combination of oxane and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine typically involves the reaction of oxane derivatives with pyridine derivatives under specific conditions. One common method involves the use of a Grignard reaction, where a pyridine derivative is reacted with an oxane derivative in the presence of a suitable catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of automated systems also helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
[(Pyridin-2-yl)methyl][(pyridin-4-yl)methyl]amine: Similar structure but with two pyridine moieties.
[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine: Similar structure but with different positioning of the pyridine moiety.
Uniqueness
[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine is unique due to its specific combination of oxane and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(oxan-4-yl)-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C12H18N2O/c1-2-6-14-12(3-1)10-13-9-11-4-7-15-8-5-11/h1-3,6,11,13H,4-5,7-10H2 |
InChI Key |
HMTQHKFFVBSHFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


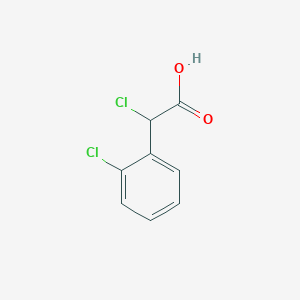
![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B13517475.png)
amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)
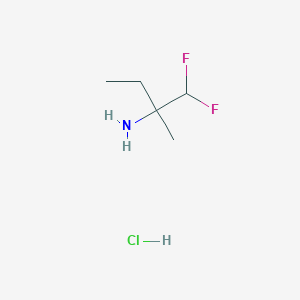
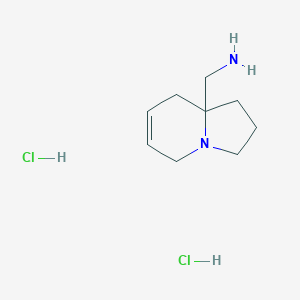
![rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride](/img/structure/B13517511.png)
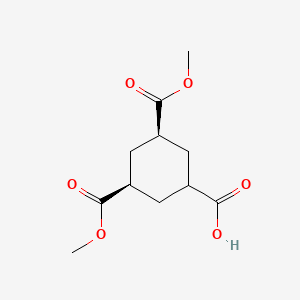

![2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid](/img/structure/B13517532.png)
![4-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13517537.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B13517543.png)
